GSK-3 Inhibitor X

Vue d'ensemble

Description

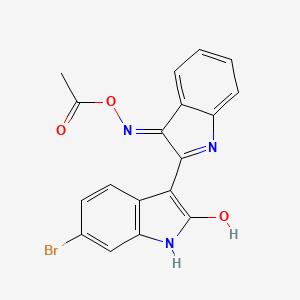

GSK-3 Inhibitor X, also known under CAS 740841-15-0, is a small molecule/inhibitor that controls the biological activity of GSK-3 . It’s primarily used for Phosphorylation & Dephosphorylation applications . It’s an acetoxime analog of BIO, GSK-3 Inhibitor IX .

Physical And Chemical Properties Analysis

GSK-3 Inhibitor X is a solid substance that is dark purple in color . It has a molecular weight of 398.21 . It’s soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C, protected from light, and is okay to freeze .Applications De Recherche Scientifique

WNT Pathway Activation

BIO-Acetoxime is known to be a WNT pathway activator . By inhibiting GSK3β, BIO-Acetoxime blocks β-catenin phosphorylation and degradation, thereby allowing it to activate transcription of WNT pathway-controlled genes .

Inhibition of CD8+ Effector T Cell Differentiation

BIO-Acetoxime has been found to inhibit CD8+ effector T cell differentiation . This could have implications in the field of immunology and potentially in the development of treatments for autoimmune diseases.

Protection Against Herpes Simplex Virus-1 Infection

Research has shown that BIO-Acetoxime can suppress viral gene expression and protect oral epithelial cells from herpes simplex virus-1 infection . It has been found to relieve HSV-1-induced cytopathic effects and apoptosis .

Anticancer Potential

BIO-Acetoxime has been found to reduce the invasiveness of gliomas and extend animal survival in intracranial glioma models . This suggests that it could have potential applications in cancer treatment .

Anti-Inflammatory Activity

GSK-3 inhibitors, including BIO-Acetoxime, have been shown to have potent anti-inflammatory effects . This could potentially be used in the treatment of various inflammatory diseases.

Neurodegenerative Diseases

GSK-3 inhibitors like BIO-Acetoxime have been studied for their potential in treating neurodegenerative diseases . They have been found to have roles in multiple normal biochemical processes as well as various disease conditions .

Mood and Behavior Disorders

There has been an increase in the indications tested for GSK-3 inhibitors, from mood and behavior disorders to neurodegeneration, brain injury, and pain . This suggests that BIO-Acetoxime could potentially be used in the treatment of these disorders.

Phosphorylation & Dephosphorylation Applications

BIO-Acetoxime is primarily used for Phosphorylation & Dephosphorylation applications . This could have wide-ranging implications in various fields of biological research.

Mécanisme D'action

- The primary targets of BIO-Acetoxime are the two isoforms of GSK-3: GSK-3α and GSK-3β. These kinases are involved in regulating diverse pathways, such as glycogen metabolism, cell cycle progression, and neuronal development .

- Inhibition of GSK-3 leads to altered signaling cascades, affecting various cellular processes. For instance, GSK-3 regulates the Wnt/β-catenin pathway, which influences cell proliferation and differentiation. BIO-Acetoxime disrupts this pathway by inhibiting GSK-3, resulting in downstream changes in gene expression and cell fate .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

GSK-3 inhibitors, including GSK-3 Inhibitor X, could be used in the treatment of key human diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . The development of GSK-3 inhibitors for innovative leukemia therapy has been discussed . The modulation of GSK-3β activity with small molecule compounds may form a valuable strategy to control such diseases .

Propriétés

IUPAC Name |

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSYNWJCPDHLL-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648024 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK-3 Inhibitor X | |

CAS RN |

667463-85-6 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 667463-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)